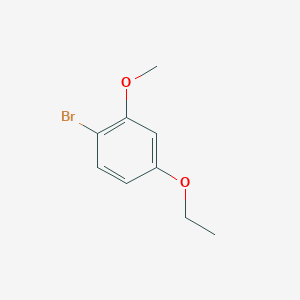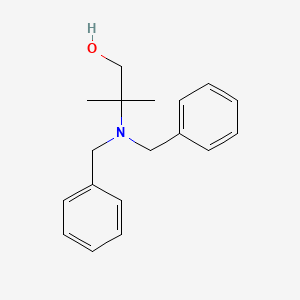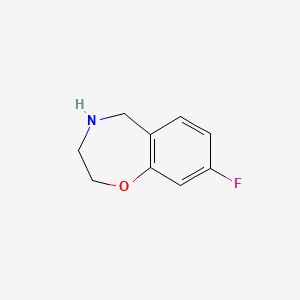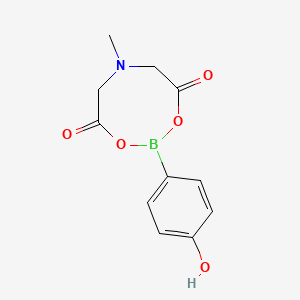
2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
The compound “2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a hydroxyphenyl group, which is a common motif in many biologically active molecules and pharmaceuticals. The dioxazaborocane moiety suggests that the compound may also contain a boron atom, which is less common in organic compounds but can be found in some pharmaceuticals and compounds with interesting chemical properties .
Wissenschaftliche Forschungsanwendungen
Boronated Polystyrene for Reduced Flammability
Research by Wiącek et al. (2015) has shown the use of boronated styrenes, including 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (StBcyclo), as reactive flame retardants. These compounds were incorporated into the polymer backbone of polystyrene to reduce its flammability.
Synthesis of Ortho-Functionalized Arylboronic Acids
In a study by Da̧browski et al. (2007), derivatives of dioxazaborocane were used in the synthesis of ortho-functionalized arylboronic acids. This included the use of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan in Br/Li exchange reactions.
New 1,3,6,2-Dioxazaborocanes Synthesis
Lermontova et al. (2008) researched the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents, which could be utilized in the synthesis of corresponding germanium derivatives. This study is documented in Lermontova et al. (2008).
Photophysical Properties of ESIPT Inspired Fluorescent Derivatives
Deshmukh and Sekar (2015) investigated the photophysical properties of excited-state intramolecular proton transfer (ESIPT) chromophores derived from 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione. Their study, detailed in Deshmukh and Sekar (2015), focused on the behavior of these compounds in different solvents.
Antimicrobial Activity of Derivatives
Research by Sampal et al. (2018) explored the antimicrobial activity of certain 1,3-dione compounds and their metal complexes, including derivatives related to the compound .
Corrosion Inhibition in Steel
A study by Chafiq et al. (2020) examined the use of spirocyclopropane derivatives, similar in structure to the compound , for the protection of mild steel in corrosive environments.
Synthesis and Liquid Crystalline Properties
Thaker et al. (2012) conducted research on the synthesis and characterization of Schiff base-ester central linkage compounds, including those involving disubstituted naphthalene ring systems. This study is detailed in Thaker et al. (2012).
Mesogenic Schiff Bases Synthesis
Dubey et al. (2018) synthesized two homologous series of mesogenic Schiff-bases using isoindoline-1,3-dione as a base. More information can be found in Dubey et al. (2018).
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNWODTQKVXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



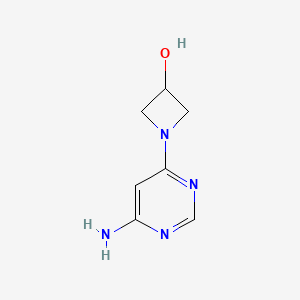
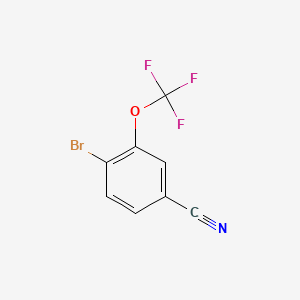
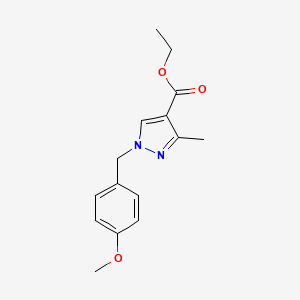
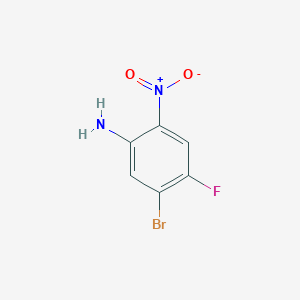
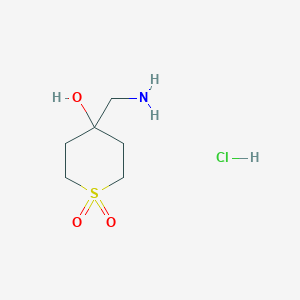
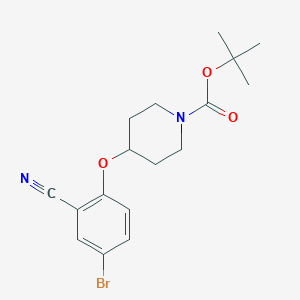
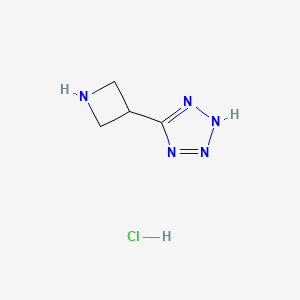
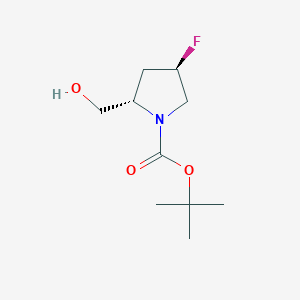
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
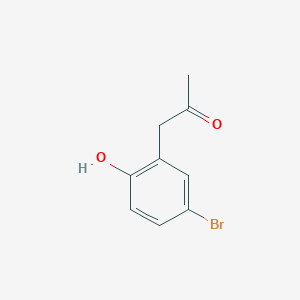
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
